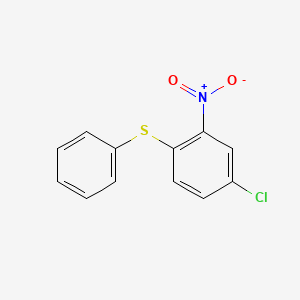
4-Chloro-2-nitro-1-(phenylthio)benzene
Descripción general
Descripción
4-Chloro-2-nitro-1-(phenylthio)benzene is an aromatic compound featuring a chlorine atom and a nitro group on the benzene ring, with a phenylthio substituent at the first position. Its structure grants it unique chemical properties, making it a subject of interest in various research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-nitro-1-(phenylthio)benzene typically involves a multi-step process starting from simple benzene derivatives. A commonly used route includes the nitration of chlorobenzene followed by thiolation:
Nitration: Chlorobenzene reacts with a mixture of nitric acid and sulfuric acid to introduce the nitro group at the para position.
Thiolation: The resultant 4-chloro-2-nitrobenzene undergoes thiolation with thiophenol under basic conditions to attach the phenylthio group.
Industrial Production Methods: In industrial settings, these reactions are scaled up and optimized for higher yields and purity. Factors like temperature control, reaction time, and solvent choice play critical roles.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation, resulting in the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group can lead to the formation of an amine derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids under controlled conditions.
Reduction: Hydrogen gas over a palladium catalyst or tin and hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products:
Oxidation: 4-Chloro-2-nitro-1-(phenylsulfinyl)benzene or 4-chloro-2-nitro-1-(phenylsulfonyl)benzene.
Reduction: 4-Chloro-2-amino-1-(phenylthio)benzene.
Substitution: Depending on the nucleophile, various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-2-nitro-1-(phenylthio)benzene finds applications in several fields:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Medicine: Studied for its potential pharmacological properties, particularly in the context of developing new therapeutic agents.
Industry: Employed in the manufacture of dyes, agrochemicals, and other specialized materials.
Mecanismo De Acción
The compound's effects are primarily exerted through its interactions at the molecular level:
Molecular Targets: It can interact with various enzymes and receptors, potentially inhibiting or modulating their activities.
Pathways Involved: The nitro group can participate in redox reactions, while the phenylthio group may enhance lipophilicity, influencing its distribution and interaction within biological systems.
Comparación Con Compuestos Similares
4-Chloro-2-nitroaniline: Lacks the phenylthio group, resulting in different reactivity.
4-Chloro-2-nitrophenol: The hydroxyl group introduces differing hydrogen bonding properties.
4-Chloro-1-nitrobenzene: Simplest analog with just nitro and chloro substituents.
Uniqueness: 4-Chloro-2-nitro-1-(phenylthio)benzene's combination of chlorine, nitro, and phenylthio substituents provides a distinct set of chemical behaviors, making it particularly versatile in various chemical and biological contexts.
Hope this gives you a comprehensive understanding!
Propiedades
IUPAC Name |
4-chloro-2-nitro-1-phenylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2S/c13-9-6-7-12(11(8-9)14(15)16)17-10-4-2-1-3-5-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQPMKQJTMHIFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40327465 | |
| Record name | 4-chloro-2-nitro-1-(phenylthio)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40327465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4548-56-5 | |
| Record name | 4-chloro-2-nitro-1-(phenylthio)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40327465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














